molecular formula C11H13BrN2O3 B501252 4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone

4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone

Cat. No.: B501252
M. Wt: 301.14g/mol
InChI Key: VENUHWNWSDJZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone is a complex organic compound with a molecular formula of C11H13BrN2O3. This compound is characterized by the presence of a bromofuran ring attached to a piperazinone structure, making it a unique entity in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone typically involves the reaction of 5-bromofuran-2-carboxylic acid with 3-ethylpiperazin-2-one under specific conditions. One common method includes the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes and ketones.

    Substitution: Formation of various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby exerting anti-inflammatory effects . The bromofuran ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-bromo-2-furoyl)-3-ethyl-2-piperazinone is unique due to its specific combination of the bromofuran and piperazinone structures, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14g/mol

IUPAC Name

4-(5-bromofuran-2-carbonyl)-3-ethylpiperazin-2-one

InChI

InChI=1S/C11H13BrN2O3/c1-2-7-10(15)13-5-6-14(7)11(16)8-3-4-9(12)17-8/h3-4,7H,2,5-6H2,1H3,(H,13,15)

InChI Key

VENUHWNWSDJZJV-UHFFFAOYSA-N

SMILES

CCC1C(=O)NCCN1C(=O)C2=CC=C(O2)Br

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2=CC=C(O2)Br

Origin of Product

United States

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